

Lipoamide-PEG3-Maleimide: A Technical Guide to Structure, Properties, and Applications

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Compound of Interest

Compound Name: Lipoamide-PEG3-Mal

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide-PEG3-Maleimide is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and surface modification applications. This guide provides a comprehensive overview of its chemical structure, properties, and common experimental workflows. The molecule incorporates three key functional components: a lipoamide group for anchoring to metal surfaces, a hydrophilic polyethylene glycol (PEG) spacer, and a maleimide group for covalent attachment to thiol-containing molecules.

Chemical Structure and Properties

Lipoamide-PEG3-Maleimide is characterized by a lipoic acid moiety, a triethylene glycol spacer, and a terminal maleimide group. The lipoic acid contains a disulfide bond that can be reduced to form two thiol groups, which exhibit a strong affinity for gold and other metal surfaces. The PEG linker, being hydrophilic, enhances the water solubility of the molecule and the resulting conjugates.[1][2] The maleimide group provides a highly selective reactive handle for covalent modification of molecules containing free sulfhydryl groups, such as cysteine residues in proteins.[3]

General Properties

A summary of the key chemical and physical properties of **Lipoamide-PEG3-Maleimide** is presented in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₂₅ H ₄₁ N ₃ O ₇ S ₂	[2]
Molecular Weight	559.74 g/mol	[2]
CAS Number	1314378-19-2	
Appearance	Solid	-
Solubility	Soluble in DMSO, DMF	
Storage Conditions	-20°C, protect from moisture	

Experimental Protocols

The utility of **Lipoamide-PEG3-Maleimide** lies in its ability to conjugate to thiol-containing molecules and to modify surfaces. The following sections provide detailed protocols for these applications.

General Protocol for Protein Conjugation

This protocol outlines the steps for conjugating **Lipoamide-PEG3-Maleimide** to a protein containing accessible cysteine residues.

Materials:

- Protein with free thiol groups
- **Lipoamide-PEG3-Maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching solution: 1 M β-mercaptoethanol or cysteine

- Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
- Anhydrous DMSO or DMF

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
 - If the protein's cysteine residues are oxidized (forming disulfide bonds), add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.
 - Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
- **Lipoamide-PEG3-Maleimide** Preparation:
 - Prepare a stock solution of **Lipoamide-PEG3-Maleimide** in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. This should be done immediately before use as the maleimide group can hydrolyze in the presence of moisture.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the **Lipoamide-PEG3-Maleimide** stock solution to the protein solution.
 - Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the maleimide is conjugated to a fluorescent dye.
- Quenching the Reaction:
 - Add a quenching solution to the reaction mixture to a final concentration of 10-20 mM to react with any unreacted **Lipoamide-PEG3-Maleimide**.
 - Incubate for 15-30 minutes at room temperature.
- Purification:

- Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis. The choice of method will depend on the size of the protein and the conjugate.
- Characterization:
 - Characterize the final conjugate to determine the degree of labeling and confirm the integrity of the protein. This can be done using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Protocol for Surface Modification of Gold Nanoparticles

This protocol describes the functionalization of gold nanoparticles with **Lipoamide-PEG3-Maleimide**.

Materials:

- Gold nanoparticle suspension
- **Lipoamide-PEG3-Maleimide**
- Reaction Buffer: Phosphate buffer, pH 7.0-7.5
- Centrifugation equipment

Procedure:

- **Lipoamide-PEG3-Maleimide** Solution Preparation:
 - Dissolve **Lipoamide-PEG3-Maleimide** in the reaction buffer to a desired concentration.
- Surface Modification:
 - Add the **Lipoamide-PEG3-Maleimide** solution to the gold nanoparticle suspension. The molar ratio will depend on the size and concentration of the nanoparticles and should be optimized.

- Incubate the mixture for several hours to overnight at room temperature with gentle mixing to allow for the self-assembly of the lipoamide groups onto the gold surface.
- Purification:
 - Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
 - Remove the supernatant containing excess **Lipoamide-PEG3-Maleimide**.
 - Resuspend the nanoparticle pellet in fresh reaction buffer. Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted linker.
- Further Conjugation:
 - The maleimide-functionalized nanoparticles can then be used for conjugation to thiol-containing molecules following the general protein conjugation protocol described in section 2.1.

Synthesis and Characterization

While commercially available, a general synthetic scheme for **Lipoamide-PEG3-Maleimide** can be proposed based on standard bioconjugation chemistry. The synthesis would likely involve the acylation of an amine-terminated PEG3-lipoamide with a maleimide-NHS ester.

Purification of the final product would typically be performed using column chromatography, such as silica gel chromatography or reversed-phase HPLC, to separate the desired product from starting materials and byproducts.

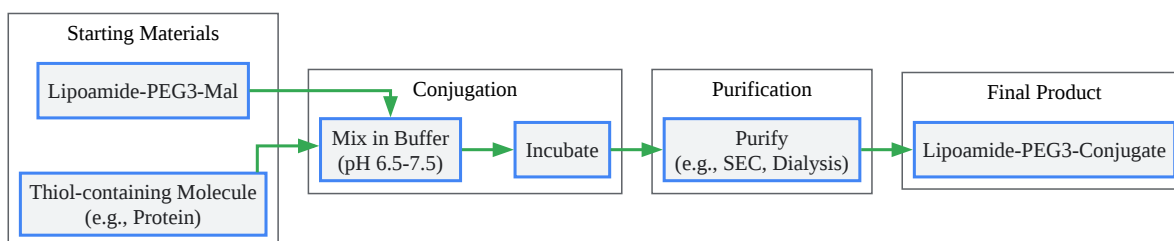
Characterization of **Lipoamide-PEG3-Maleimide** would involve a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C): To confirm the chemical structure and the presence of the lipoamide, PEG, and maleimide moieties.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase column with a water/acetonitrile gradient is a common method for analyzing PEGylated molecules.

- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

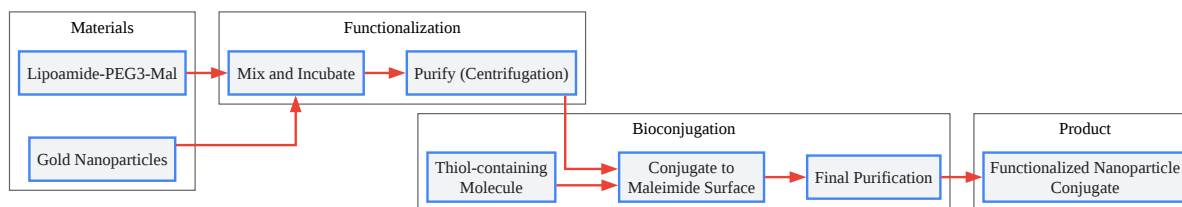
Visualizing Workflows

The following diagrams illustrate the key experimental workflows involving **Lipoamide-PEG3-Maleimide**.



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Caption: General workflow for bioconjugation.



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Caption: Workflow for nanoparticle surface modification.

Conclusion

Lipoamide-PEG3-Maleimide is a versatile and powerful tool for researchers in various scientific disciplines. Its unique combination of a surface-anchoring group, a biocompatible spacer, and a selective reactive group enables the straightforward development of advanced bioconjugates and functionalized nanomaterials. The protocols and information provided in this guide serve as a starting point for the successful application of this valuable crosslinker in research and development.

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